BenchChemオンラインストアへようこそ!

Endoxifen (E-isomer)

Estrogen Receptor Degradation Breast Cancer CYP2D6 Pharmacogenomics

Procure Endoxifen (E-isomer) (CAS 1197194-61-8), the formally designated process impurity in (Z)-endoxifen drug substance manufacturing. This E-geometric isomer is essential for developing and validating isomer-specific HPLC or LC-MS/MS methods to resolve and quantify impurities in API batches, ensuring ICH Q3A compliance for regulatory submissions. As an authenticated reference standard, it is critical for accurate bioanalytical quantitation in pharmacokinetic and CYP2D6 metabolism studies. Note: The E-isomer is scientifically and regulatorily distinct from the therapeutic Z-isomer; generic substitution is inappropriate and would invalidate impurity quantitation. Available as the hydrochloride salt (MW 409.95) in research-grade purity.

Molecular Formula C25H28ClNO2
Molecular Weight 409.9 g/mol
CAS No. 1197194-61-8
Cat. No. B560051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndoxifen (E-isomer)
CAS1197194-61-8
Molecular FormulaC25H28ClNO2
Molecular Weight409.9 g/mol
Structural Identifiers
SMILESCCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCNC)C3=CC=CC=C3.Cl
InChIInChI=1S/C25H27NO2.ClH/c1-3-24(19-7-5-4-6-8-19)25(20-9-13-22(27)14-10-20)21-11-15-23(16-12-21)28-18-17-26-2;/h4-16,26-27H,3,17-18H2,1-2H3;1H/b25-24+;
InChIKeyRPFIMPDXTABYCN-QREUMGABSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endoxifen (E-isomer) CAS 1197194-61-8: Active Tamoxifen Metabolite Reference Standard for SERM Research and Bioanalytical Method Development


Endoxifen (E-isomer) (CAS 1197194-61-8), also designated (E)-4-hydroxy-N-desmethyl-tamoxifen, is the E-geometric isomer of the clinically active tamoxifen metabolite endoxifen [1]. As a selective estrogen receptor modulator (SERM), endoxifen exhibits approximately 100-fold greater antiestrogenic potency than the parent drug tamoxifen [1]. The compound is primarily utilized as a reference standard for impurity profiling in (Z)-endoxifen drug substance manufacturing, as an analytical standard in LC-MS/MS method development for isomer-specific quantification, and as a research tool for investigating estrogen receptor pharmacology and CYP2D6-mediated tamoxifen metabolism [2]. Endoxifen (E-isomer) hydrochloride (MW 409.95) is the commercially available form most commonly supplied for research applications [1].

Why (Z)-Endoxifen Cannot Substitute for Endoxifen (E-isomer) CAS 1197194-61-8: Isomer-Specific Analytical and Impurity Profiling Requirements


Generic substitution between the E- and Z-isomers of endoxifen is scientifically and regulatorily inappropriate due to fundamentally distinct roles and stereochemical identity. The Z-isomer ((Z)-endoxifen) is the therapeutically active species developed as a drug candidate (e.g., Atossa Therapeutics' (Z)-endoxifen formulations), whereas the E-isomer (CAS 1197194-61-8) is formally classified and utilized as a process impurity in (Z)-endoxifen drug substance manufacturing . Regulatory guidance mandates the resolution and quantification of the E-isomer as a specified impurity in active pharmaceutical ingredient (API) release testing . Furthermore, validated bioanalytical methods rely on isomer-specific LC-MS/MS separation using authentic E-isomer reference standards to accurately quantify circulating endoxifen species in clinical and pharmacokinetic studies, as the isomers exhibit distinct chromatographic retention times and must be independently calibrated [1]. Substituting (Z)-endoxifen reference material for the E-isomer would invalidate impurity quantitation and compromise bioanalytical method accuracy and regulatory compliance.

Endoxifen (E-isomer) CAS 1197194-61-8: Quantitative Comparator Evidence for Scientific Selection and Procurement


Endoxifen (E-isomer) vs. 4-Hydroxytamoxifen: Differential ERα Degradation as a Unique Mechanistic Determinant of Antiestrogenic Efficacy

Endoxifen induces proteasomal degradation of estrogen receptor alpha (ERα) in breast cancer cells, a mechanism not shared by 4-hydroxytamoxifen (4HT), which instead stabilizes ERα protein levels [1]. Optimal ERα degradation occurs only at endoxifen concentrations exceeding 40 nM, a threshold achieved in human CYP2D6 extensive metabolizers receiving tamoxifen therapy, but not in poor metabolizers [1]. This degradation persists even in the presence of co-incubated tamoxifen (300 nM), 4HT (7 nM), and N-desmethyl-tamoxifen (700 nM) at clinically relevant patient plasma concentrations [1].

Estrogen Receptor Degradation Breast Cancer CYP2D6 Pharmacogenomics

Endoxifen vs. 4-Hydroxytamoxifen: Equivalent In Vitro Binding Affinity Contrasts with 7-Fold Higher In Vivo Plasma Exposure

In direct comparative estrogen receptor binding assays, endoxifen and 4-hydroxytamoxifen (4OHTAM) exhibit identical binding affinity for both ERα and ERβ [1]. Both compounds antagonize 17β-estradiol (E2)-stimulated proliferation of ER-positive breast cancer cell lines with equivalent potency (IC50 approximately 50 nM) [1]. However, following therapeutic doses of tamoxifen in breast cancer patients, steady-state plasma concentrations of endoxifen are approximately 7-fold higher than those of 4OHTAM [1]. This substantial difference in systemic exposure, coupled with equivalent intrinsic potency, establishes endoxifen as the quantitatively dominant active metabolite contributing to tamoxifen's clinical efficacy [1].

Estrogen Receptor Binding SERM Pharmacology Pharmacokinetics

Endoxifen (E-isomer) as a Certified Impurity Reference Standard: Regulatory Distinction from (Z)-Endoxifen Drug Substance

Endoxifen (E-isomer) hydrochloride (CAS 1197194-61-8) is formally classified and supplied as a specified impurity in (Z)-endoxifen drug substance . This contrasts with the Z-isomer, which constitutes the therapeutically active pharmaceutical ingredient (API) developed for clinical use . The U.S. patent literature further delineates this distinction: Atossa Therapeutics' granted patent (US20200207704A1) specifies compositions comprising enteric-coated formulations wherein at least 90% of the endoxifen content is (Z)-endoxifen, implicitly defining the E-isomer as an undesired impurity to be controlled [1]. The E-isomer reference standard is therefore indispensable for impurity method development, system suitability testing, and regulatory compliance in (Z)-endoxifen API manufacturing and release testing .

Pharmaceutical Impurity Profiling Reference Standards Quality Control

Endoxifen (E-isomer) vs. Tamoxifen: 100-Fold Greater Antiestrogenic Potency Establishes Direct Metabolite Utility for CYP2D6-Independent Research

Endoxifen exhibits approximately 100-fold greater potency as an estrogen receptor antagonist compared to the parent drug tamoxifen [1]. This substantial potency differential underscores the rationale for direct administration of endoxifen to circumvent interpatient variability in CYP2D6-mediated metabolic activation [2]. In a multiple-dose, dose-escalation clinical study, direct oral administration of endoxifen hydrochloride at doses of 2 mg, 4 mg, and 8 mg once daily for 28 days in metastatic breast cancer patients resulted in dose-proportional pharmacokinetics with mean steady-state Cmax values of 24.5 ng/mL, 75.9 ng/mL, and 134.1 ng/mL, respectively, and corresponding AUCtau values of 445.3 ng·h/mL, 1363.3 ng·h/mL, and 2322.6 ng·h/mL [2]. Endoxifen was found to be safe and well-tolerated up to the 8 mg dose level, with exposures sufficient for effective therapy [2].

SERM Potency CYP2D6 Pharmacogenomics Endocrine Therapy

Endoxifen (E-isomer) CAS 1197194-61-8: Prioritized Research and Industrial Application Scenarios Based on Quantitative Evidence


Reference Standard for Impurity Profiling in (Z)-Endoxifen API Manufacturing and Release Testing

Endoxifen (E-isomer) (CAS 1197194-61-8) is the designated specified impurity in (Z)-endoxifen drug substance. Procurement of authenticated E-isomer reference material is essential for developing and validating HPLC or LC-MS/MS methods capable of resolving and quantifying this geometric isomer in API batches. This ensures compliance with ICH Q3A guidelines and supports regulatory submissions for (Z)-endoxifen drug products. As noted in technical datasheets, the E-isomer is an impurity in the Z-isomer drug substance , and patents define (Z)-endoxifen compositions with ≥90% isomeric purity [4].

Calibration Standard for Isomer-Specific Bioanalytical Method Development and Clinical Pharmacokinetic Studies

Quantitative LC-MS/MS methods for measuring endoxifen isomers in human plasma require authentic E-isomer and Z-isomer standards to establish calibration curves and quality control samples. A validated method achieved linear ranges of 0.5-500 ng/mL for both E- and Z-endoxifen, with intra- and inter-day precision and accuracy within 85-115% . This method was successfully applied to clinical samples from a Phase I study of oral Z-endoxifen, demonstrating the critical role of the E-isomer standard in accurate bioanalysis .

Mechanistic Tool for Investigating CYP2D6-Dependent ERα Degradation Pathways in Breast Cancer Research

Endoxifen, but not 4-hydroxytamoxifen, induces proteasomal degradation of estrogen receptor alpha (ERα) at clinically achievable concentrations (>40 nM) . This differential mechanism provides a valuable experimental system for dissecting ERα turnover pathways and for studying the molecular basis of CYP2D6 genotype-dependent tamoxifen efficacy. Researchers can utilize endoxifen (E-isomer) to benchmark ERα degradation activity and to investigate resistance mechanisms in ER-positive breast cancer models .

Reference Material for Therapeutic Drug Monitoring (TDM) Assay Development in Tamoxifen-Treated Patients

Endoxifen is the predominant active tamoxifen metabolite, achieving plasma concentrations approximately 7-fold higher than 4-hydroxytamoxifen following therapeutic tamoxifen dosing . Given the wide interpatient variability in endoxifen exposure due to CYP2D6 polymorphisms, development of robust TDM assays using authenticated endoxifen reference standards (including the E-isomer for isomer-specific method validation) is clinically relevant. Endoxifen (E-isomer) serves as an essential analytical reference for establishing accurate quantitation of endoxifen species in patient plasma, supporting efforts to personalize tamoxifen therapy .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Endoxifen (E-isomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.